
NK-122
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NK-122 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not widely disclosed. general synthetic methods for similar compounds often involve:
Formation of the core structure: This step usually involves the reaction of primary amines with appropriate halogenated compounds under controlled conditions.
Functional group modifications:
Purification: The final compound is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated and continuous flow reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
NK-122 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or other substituted derivatives .
科学的研究の応用
NK-122 has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its potential bioactive properties, including its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
作用機序
The mechanism of action of NK-122 involves its interaction with specific molecular targets and pathways. While detailed information is limited, it is believed to modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. This modulation can have therapeutic effects, particularly in diseases where these processes are dysregulated .
類似化合物との比較
NK-122 can be compared with other similar compounds, such as:
JKB-122: Another small molecule inhibitor with potential therapeutic applications in autoimmune diseases.
CAR-NK cells: Engineered natural killer cells used in cancer immunotherapy.
BiKEs and TriKEs: Bi-specific and tri-specific natural killer cell engagers used in targeted immunotherapy.
This compound is unique in its specific molecular structure and potential bioactive properties, which differentiate it from other compounds in its class .
特性
CAS番号 |
3794-97-6 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC名 |
1-(1H-indol-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-12(2,13)8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,8,13H2,1-2H3 |
InChIキー |
ODPJAJNDECUREX-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC2=CC=CC=C2N1)N.Cl |
正規SMILES |
CC(C)(CC1=CC2=CC=CC=C2N1)N |
関連するCAS |
3794-97-6 (Parent) 3417-71-8 (hydrochloride) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of metallo-proteinase inhibitors?
A1: Metallo-proteinases are enzymes involved in a wide range of physiological processes, including tissue remodeling, inflammation, and tumor metastasis. Inhibitors of these enzymes are of significant interest as potential therapeutic agents for diseases like cancer and arthritis.
Q2: How was FMPI discovered and isolated?
A: Researchers discovered FMPI while screening microbial metabolites for potential metallo-proteinase inhibitory activity. FMPI is produced by the bacterium Streptomyces rishiriensis NK-122 and was isolated from the culture filtrate through a multi-step purification process involving various chromatography techniques.
Q3: What are some of the chemical properties of FMPI?
A: FMPI demonstrates positive reactions with Rydon–Smith, Sakaguchi, and ammonium molybdate-perchloric acid reagents, while showing negative reactions with ninhydrin, Pauly, Ehrlich, phenol-sulfuric acid, Folin-Ciocalteau, and Tollens reagents . These reactions provide insight into the functional groups present in the FMPI molecule. Additionally, FMPI exhibits stability in highly alkaline environments (pH > 11) but is unstable at lower pH levels, even at room temperature.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/new.no-structure.jpg)
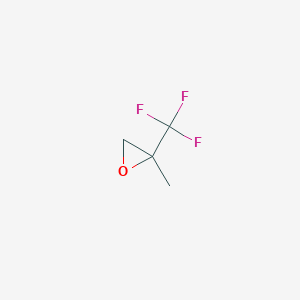
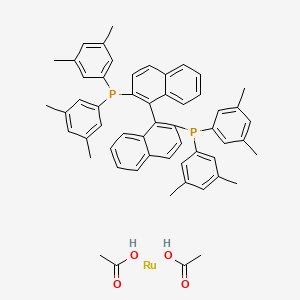

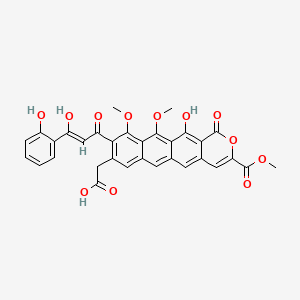


![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3424923.png)
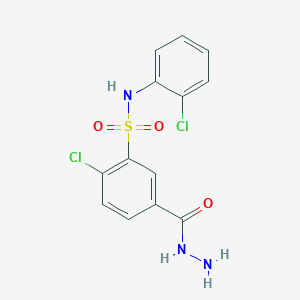
![2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3424951.png)

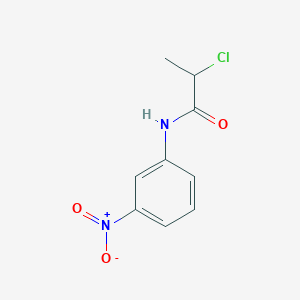
![4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3424982.png)
![11-(3-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3424991.png)
